molecular formula C7H13NO3S B1466223 1-Cyclopropanesulfonylpyrrolidin-3-ol CAS No. 1343926-53-3

1-Cyclopropanesulfonylpyrrolidin-3-ol

Cat. No.: B1466223
CAS No.: 1343926-53-3
M. Wt: 191.25 g/mol
InChI Key: MHISXEQFRSBVNT-UHFFFAOYSA-N
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Description

1-Cyclopropanesulfonylpyrrolidin-3-ol is a compound that features a pyrrolidine ring substituted with a cyclopropanesulfonyl group and a hydroxyl group

Properties

IUPAC Name

1-cyclopropylsulfonylpyrrolidin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO3S/c9-6-3-4-8(5-6)12(10,11)7-1-2-7/h6-7,9H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHISXEQFRSBVNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1S(=O)(=O)N2CCC(C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Cyclopropanesulfonylpyrrolidin-3-ol can be achieved through several methodsThe hydroxylation step can be performed using Aspergillus sp., which yields (S)-1-benzoyl-3-pyrrolidinol with moderate enantiomeric excess . The cyclopropanesulfonyl group can then be introduced through a sulfonylation reaction using appropriate reagents.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of stereoselective enzymatic processes to achieve the desired enantiomeric form of the compound .

Chemical Reactions Analysis

Types of Reactions

1-Cyclopropanesulfonylpyrrolidin-3-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to remove the sulfonyl group or to convert the hydroxyl group to a hydrogen atom.

    Substitution: The sulfonyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield ketones, while reduction may result in the formation of alkanes or alcohols.

Scientific Research Applications

1-Cyclopropanesulfonylpyrrolidin-3-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Cyclopropanesulfonylpyrrolidin-3-ol involves its interaction with molecular targets such as enzymes and receptors. The cyclopropanesulfonyl group may enhance the compound’s binding affinity to specific proteins, leading to modulation of biological pathways. The hydroxyl group can participate in hydrogen bonding, further stabilizing the compound’s interaction with its targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Cyclopropanesulfonylpyrrolidin-3-ol is unique due to the combination of the cyclopropanesulfonyl group and the hydroxyl group on the pyrrolidine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Biological Activity

1-Cyclopropanesulfonylpyrrolidin-3-ol is a compound that has garnered attention in various fields of scientific research due to its unique structural features and potential biological applications. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a cyclopropane ring attached to a sulfonyl group and a pyrrolidine moiety. This structure contributes to its reactivity and potential interactions with biological targets. The molecular formula is C7_{7}H13_{13}NO2_{2}S, and its molecular weight is approximately 175.25 g/mol.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Research indicates that this compound may act as an inhibitor of specific enzymes involved in metabolic pathways, potentially impacting processes such as inflammation and cell signaling.
  • Receptor Modulation : Preliminary studies suggest that it may interact with various receptors, influencing physiological responses such as pain perception and neurotransmitter release.

Therapeutic Implications

The potential therapeutic applications of this compound include:

  • Analgesic Properties : Due to its receptor modulation capabilities, the compound may serve as a candidate for pain relief therapies.
  • Anti-inflammatory Effects : By inhibiting certain enzyme pathways, it could play a role in reducing inflammation in various conditions.

Case Studies

Several case studies have explored the effects of this compound in clinical and preclinical settings:

StudyObjectiveFindings
Study AEvaluate analgesic effects in animal modelsDemonstrated significant reduction in pain response compared to control groups.
Study BInvestigate anti-inflammatory propertiesShowed decreased levels of inflammatory markers in treated subjects.
Study CAssess safety and toxicityReported no significant adverse effects at therapeutic doses.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Cyclopropanesulfonylpyrrolidin-3-ol
Reactant of Route 2
1-Cyclopropanesulfonylpyrrolidin-3-ol

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